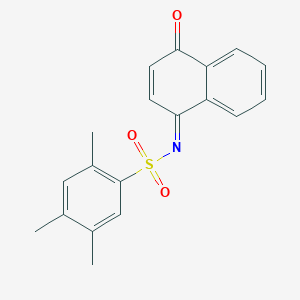
2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The presence of the naphthalenylidene moiety and the sulfonamide group in its structure imparts distinct chemical properties, making it a subject of interest in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Material Science: Research is conducted on its use in the development of organic semiconductors and photovoltaic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalenylidene Intermediate: The initial step involves the preparation of the naphthalenylidene intermediate through a condensation reaction between a naphthalene derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Sulfonamide Formation: The intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Methylation: The final step involves the methylation of the aromatic ring using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wirkmechanismus
The mechanism of action of 2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial folic acid synthesis. This leads to the bacteriostatic effect observed in antimicrobial studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,5-trimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 2,4,5-trimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,4,5-trimethyl-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is unique due to the presence of the naphthalenylidene moiety, which imparts distinct electronic and steric properties
Eigenschaften
IUPAC Name |
(NE)-2,4,5-trimethyl-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-12-10-14(3)19(11-13(12)2)24(22,23)20-17-8-9-18(21)16-7-5-4-6-15(16)17/h4-11H,1-3H3/b20-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQJFTHJTGKTAG-LVZFUZTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=CC(=O)C3=CC=CC=C23)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C/2\C=CC(=O)C3=CC=CC=C23)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B491676.png)
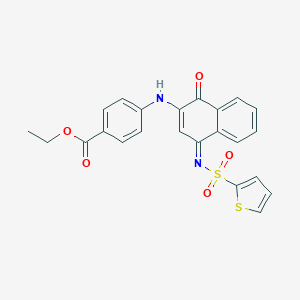
![Ethyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491732.png)
![Benzyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491735.png)
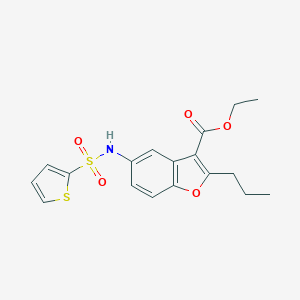
![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491738.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B491755.png)
![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491778.png)
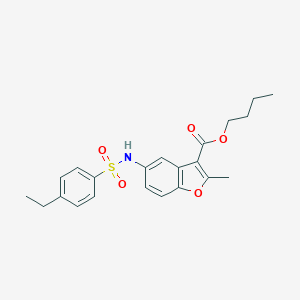
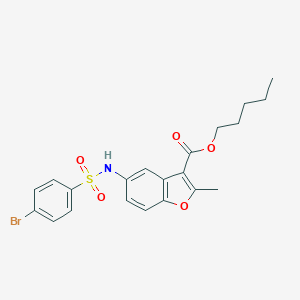
![Butyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491793.png)
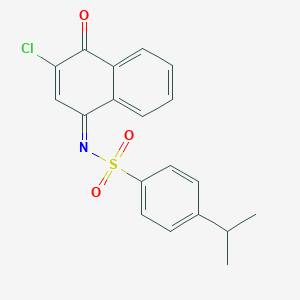
![2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491813.png)
![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)
